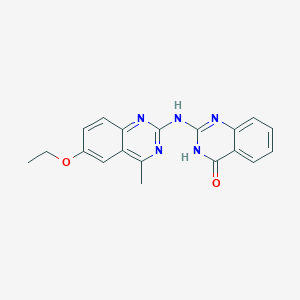![molecular formula C16H23N3 B10889690 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperazine moiety, which is often associated with various pharmacological properties.
Preparation Methods
The synthesis of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole typically involves multi-step procedures. One common synthetic route includes the reaction of indole derivatives with piperazine derivatives under specific conditions. For instance, the reaction might involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological and psychological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors. These interactions can modulate various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole include other indole derivatives and piperazine-containing compounds. Some examples are:
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(4-(substituted)-piperazin-1-yl)cinnolines: Studied for their antifungal and antitumor properties.
The uniqueness of this compound lies in its specific structure, which combines the indole and piperazine moieties, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C16H23N3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-[(4-propan-2-ylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H23N3/c1-13(2)19-9-7-18(8-10-19)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,7-10,12H2,1-2H3 |
InChI Key |
NARZHCAAZXBIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10889625.png)

![6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889631.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10889633.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10889644.png)
![(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889650.png)
![(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B10889652.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B10889662.png)


